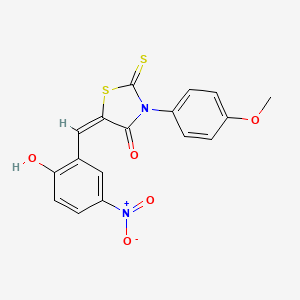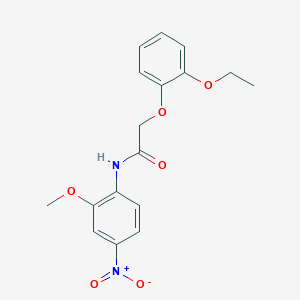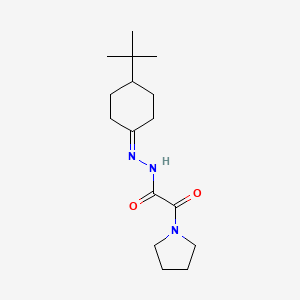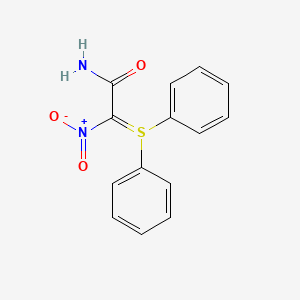![molecular formula C20H27NO2 B5107503 N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) that has been extensively studied in the field of pharmacology. PKC is a family of enzymes that regulate various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. AEB071 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for a range of diseases.
作用機序
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide selectively inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol (DAG) and phosphatidylserine (PS). This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to selectively inhibit PKCα, PKCβ, and PKCθ isoforms, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of T-cell activation, and reduction of inflammation. N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide is its selectivity for PKC, which allows for the specific inhibition of PKC-mediated signaling pathways. N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide is its potential off-target effects, which may affect other cellular processes. Additionally, the optimal dosage and duration of treatment for N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide have not been fully established, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
Several future directions for the study of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide include:
1. Investigating the potential of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and neurological disorders.
2. Developing novel PKC inhibitors based on the structure of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide to improve its selectivity and efficacy.
3. Studying the mechanisms of PKC-mediated signaling pathways and their role in cellular processes.
4. Investigating the potential of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide as a tool for studying PKC-mediated signaling pathways in vitro and in vivo.
5. Conducting clinical trials to determine the safety and efficacy of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide in humans.
合成法
The synthesis of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide involves several steps, including the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride to form N-(1-adamantyl)-4-methoxybenzamide, which is then reacted with ethyl iodide to yield N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been extensively studied in preclinical models of various diseases, including cancer, autoimmune disorders, and neurological disorders. In cancer, N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to inhibit tumor growth and induce apoptosis in multiple types of cancer cells, including breast, lung, and prostate cancer cells. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to suppress T-cell activation and reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis. In neurological disorders, N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and stroke.
特性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13(21-19(22)17-3-5-18(23-2)6-4-17)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,13-16H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUBAHSEKXJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5107428.png)


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B5107442.png)
![2-(2-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5107450.png)

![methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5107466.png)

![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5107479.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)

